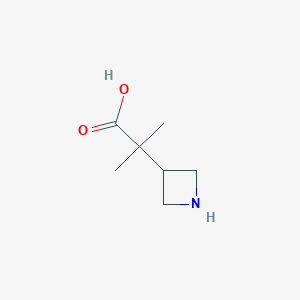

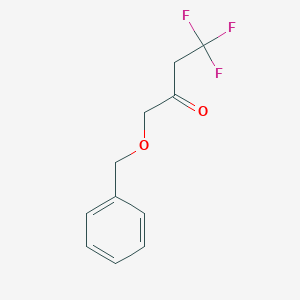

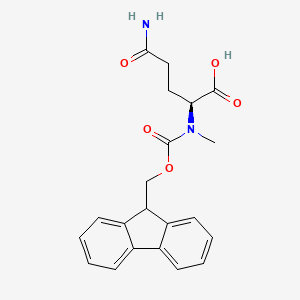

Ethyl (2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also has chloro and fluoro substituents on the phenyl ring, which could potentially affect its reactivity and properties.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

Research into the carcinogenicity of alcoholic beverages and associated compounds, including ethyl carbamate (urethane), has been a significant area of study. Ethyl carbamate, a known contaminant of fermented foods and beverages, has been reassessed by international scientists for its carcinogenic potential, underscoring the importance of understanding chemical risks associated with consumption and exposure (Baan et al., 2007).

Electrochemical and Electrochromic Properties

Novel monomers and polymers featuring carbazole and thiophene units have been synthesized to explore their electrochemical activity and electrochromic properties. The introduction of different acceptor groups and copolymerization techniques has been employed to modulate these properties, demonstrating the versatility of carbamate and related structures in materials science (Hu et al., 2013).

Synthesis and Biological Activity

The synthesis and exploration of the biological activity of carbamate derivatives, particularly in the context of benzodiazepine receptor ligands, highlight the compound's relevance in pharmacology and medicinal chemistry. Research has focused on developing novel compounds with high affinity for receptor sites, potentially leading to new therapeutic agents (Anzini et al., 2008).

Mitigation of Toxicity

Efforts to mitigate the toxicity of ethyl carbamate in food products have included exploring physical, chemical, enzymatic, and genetic engineering methods. The potential health risks associated with ethyl carbamate exposure, including its classification as a Group 2A carcinogen, underline the importance of ongoing research in food safety and public health (Gowd et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl N-[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O4/c1-2-25-18(24)22-15-11-5-3-4-6-14(11)26-16(15)17(23)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXVILKDZPHTHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

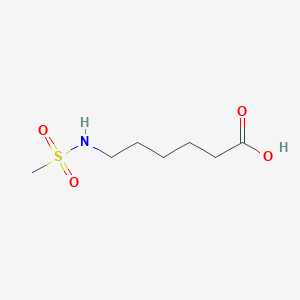

![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2477896.png)

![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)

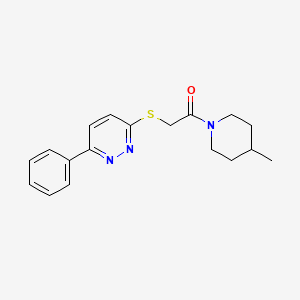

![(5E)-3-benzyl-5-[(2-cyclohexylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)

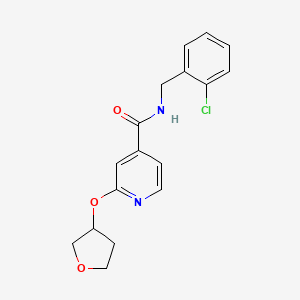

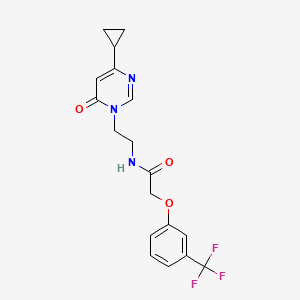

![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide](/img/structure/B2477910.png)